

Application Notes & Protocols: 5-(Octadecylthiocarbamoylamino)fluorescein in Neuroscience Research

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Compound of Interest

Compound Name: 5-(Octadecylthiocarbamoylamino)fluorescein

Cat. No.: B149448

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Introduction

5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the well-established fluorescent dye, fluorescein. The addition of a long 18-carbon octadecyl chain renders the molecule highly hydrophobic, facilitating its insertion into and retention within cellular membranes.^[1] This property makes it a valuable tool for a variety of applications in neuroscience that involve the study of neuronal membranes, cell tracing, and membrane dynamics. Unlike its water-soluble parent compound, fluorescein sodium, which is used for vascular imaging in neurosurgery^{[2][3]}, **5-(Octadecylthiocarbamoylamino)fluorescein** is ideally suited for labeling and tracking individual neurons and their processes, as well as for studying the integrity and dynamics of their lipid bilayers.

The mechanism of action is based on its fluorescent properties, where it absorbs light at a specific wavelength and emits it at a longer wavelength, allowing for visualization with fluorescence microscopy.^{[1][4]} The lipophilic tail anchors the molecule within the cell membrane, providing stable and long-term labeling.

Potential Applications in Neuroscience

While specific literature on the neuroscience applications of **5-(Octadecylthiocarbamoylamino)fluorescein** is limited, its properties suggest its utility in the following areas:

- **Anterograde and Retrograde Neuronal Tracing:** When applied to a specific brain region, the dye can be taken up by neurons and transported along their axons, allowing for the mapping of neuronal projections.
- **Cellular Imaging and Membrane Dynamics:** Its strong affinity for lipid bilayers makes it an excellent candidate for staining cell membranes in neuronal cultures for morphological analysis and for studying membrane fluidity and lipid raft dynamics.
- **Monitoring Cell Fusion and Division:** The dye can be used to label cell populations to monitor events like cell fusion or to track cell lineage during development.
- **Investigating Membrane Integrity:** Changes in membrane permeability or integrity due to experimental manipulations can be assessed by monitoring the leakage or altered distribution of the dye.

Quantitative Data

The following table summarizes the key photophysical properties and recommended working concentrations for **5-(Octadecylthiocarbamoylamino)fluorescein**. These values are based on the properties of fluorescein and typical concentrations for lipophilic dyes.

Parameter	Value	Reference
Molecular Formula	C ₃₉ H ₅₁ N ₃ O ₅ S	[1]
Molecular Weight	685.9 g/mol	Inferred from structure
Excitation Maximum (λ _{ex})	~494 nm	[5]
Emission Maximum (λ _{em})	~521 nm	[5]
Recommended Working Concentration (in vitro)	1-10 μM	Inferred from similar dyes
Recommended Incubation Time (in vitro)	15-60 minutes	Inferred from similar dyes
Solvent	DMSO, Ethanol	[6]

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Neurons

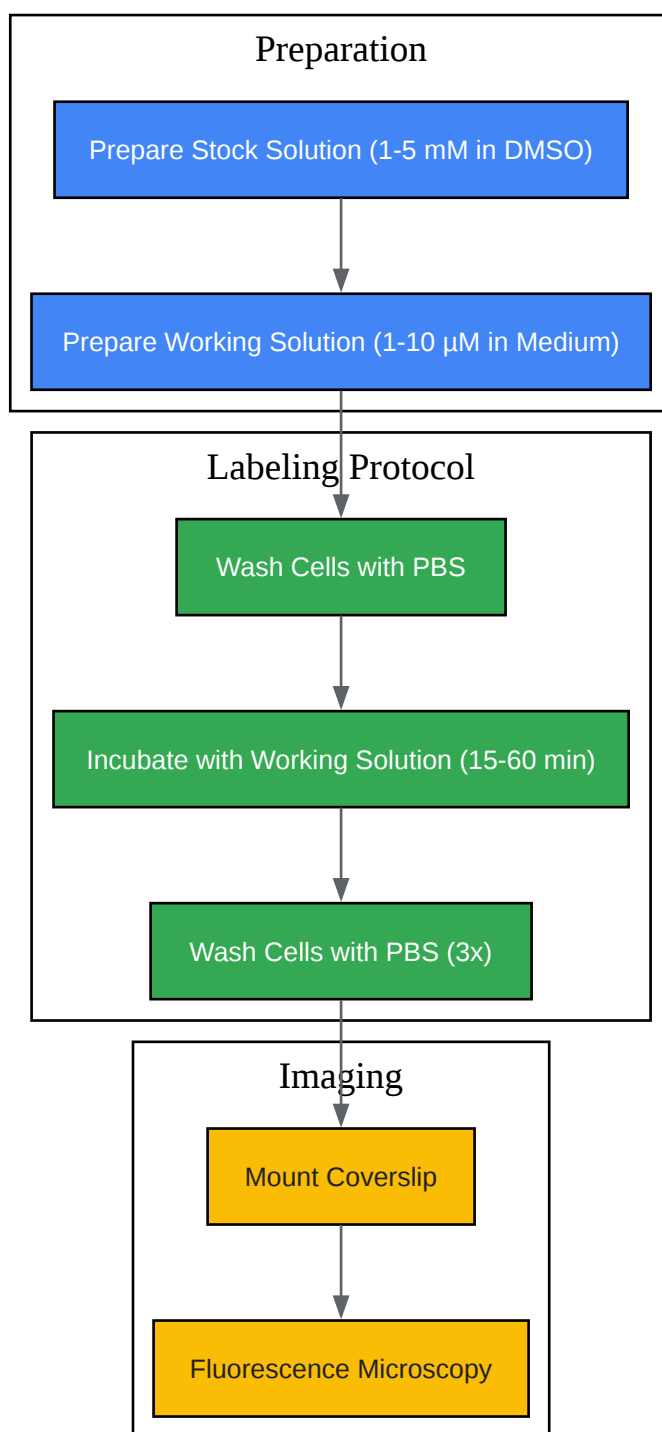
This protocol describes the procedure for labeling the plasma membranes of cultured neurons using **5-(Octadecylthiocarbamoylamino)fluorescein**.

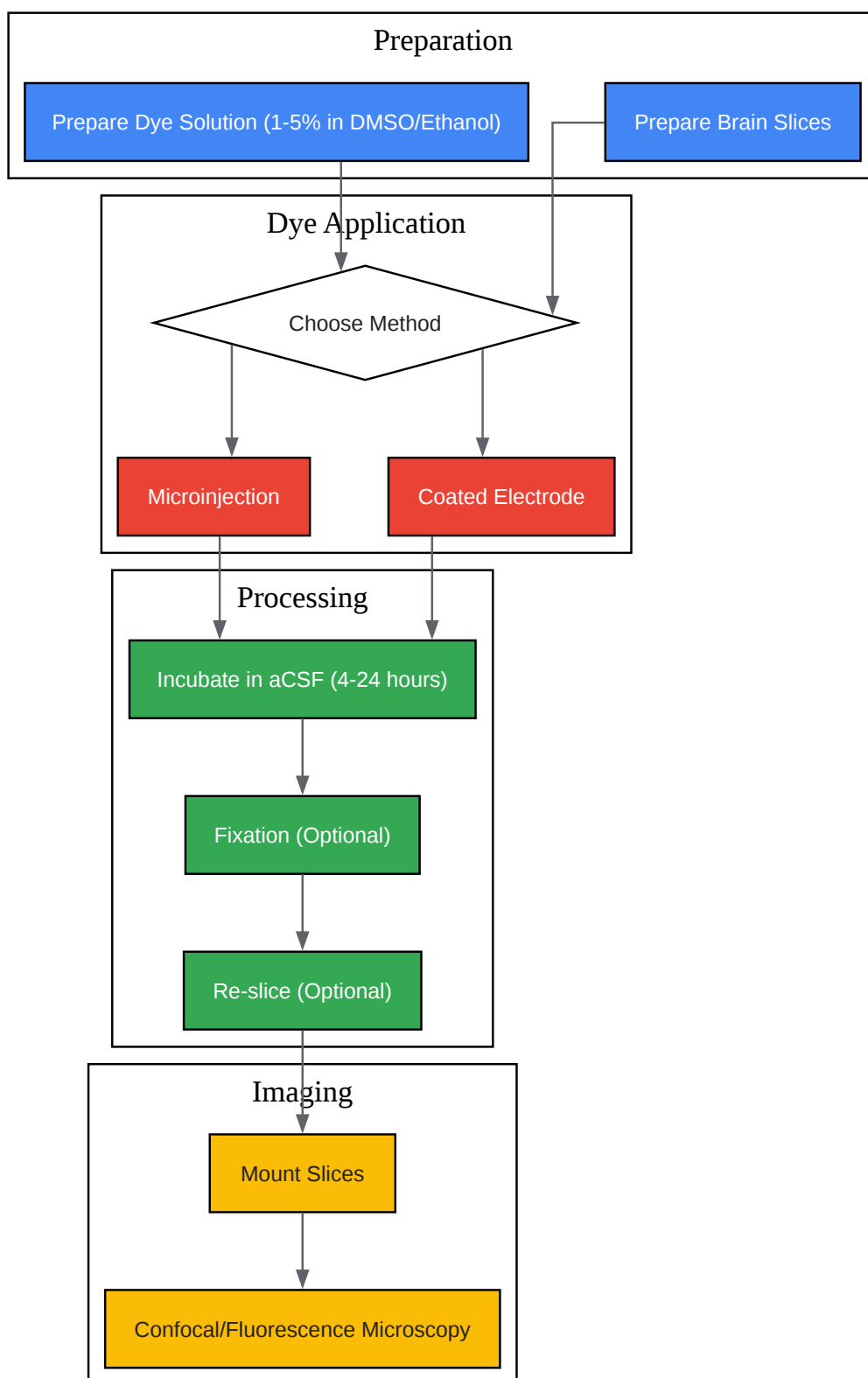
Materials:

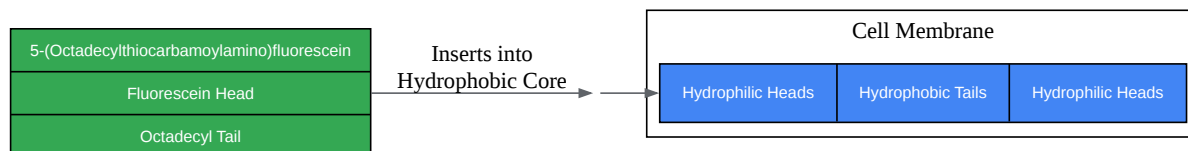
- **5-(Octadecylthiocarbamoylamino)fluorescein**
- DMSO
- Neuronal cell culture medium
- Phosphate-buffered saline (PBS)
- Cultured neurons on coverslips
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

- Prepare a Stock Solution: Dissolve **5-(Octadecylthiocarbamoylamino)fluorescein** in DMSO to a stock concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
- Prepare a Working Solution: Dilute the stock solution in pre-warmed neuronal cell culture medium to a final working concentration of 1-10 µM. Vortex briefly to ensure complete mixing.
- Labeling:
 - Remove the culture medium from the coverslips containing the cultured neurons.
 - Wash the cells once with warm PBS.
 - Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Washing:
 - Remove the labeling solution.
 - Wash the cells three times with warm PBS to remove any excess dye.
- Imaging:
 - Mount the coverslips on a slide with a suitable mounting medium.
 - Visualize the labeled neurons using a fluorescence microscope with a standard FITC/GFP filter set.







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